

JNJ-63533054: A Technical Guide for Neuroscience Research

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Compound of Interest		
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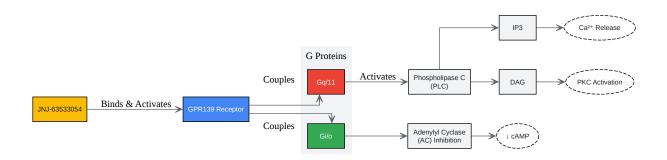
Introduction

JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor with high expression in specific regions of the central nervous system, including the medial habenula and striatum.[4][5] The discrete expression of GPR139 in brain circuits associated with mood, motivation, and reward has made it an emerging target for neuropsychiatric and behavioral disorders. JNJ-63533054 serves as a critical pharmacological tool to investigate the physiological functions of GPR139 in vivo. This guide provides a comprehensive overview of JNJ-63533054, including its mechanism of action, pharmacokinetic profile, and findings from key preclinical studies.

Mechanism of Action

JNJ-63533054 functions as a selective agonist at the GPR139 receptor. GPR139 is known to couple to multiple G protein families, primarily the Gq/11 and Gi/o families, and to a lesser extent, Gs. Activation of GPR139 by **JNJ-63533054** initiates downstream signaling cascades through these pathways. Studies have revealed that GPR139 has a preference for Gq/11 coupling over Gs coupling. The interaction between **JNJ-63533054** and GPR139 involves a unique binding pose within the transmembrane helices, with specific residues like R2446x51 playing a crucial role in ligand selectivity and receptor activation.





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GPR139 Signaling Pathway Activation by JNJ-63533054.

Pharmacology and Pharmacokinetics

JNJ-63533054 demonstrates high potency and affinity for GPR139 across different species. It is characterized by its excellent pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier.

Table 1: In Vitro Pharmacology of JNJ-63533054



Parameter	Species	Value	Assay
EC50	Human	16 nM	Calcium Mobilization
Human	17 nM	GTPyS Binding	
Rat	63 nM	Not Specified	-
Mouse	28 nM	Not Specified	-
Zebrafish	3.91 nM	Not Specified	-
Kd	Human	10 nM	Saturation Binding
Rat	32 nM	Saturation Binding	
Mouse	23 nM	Saturation Binding	-

Table 2: Pharmacokinetic Properties of JNJ-63533054 in Rats

Parameter	Value	Route of Administration
IV Clearance	53 mL/min/kg	Intravenous (1 mg/kg)
Cmax	317 ng/mL (~1 μM)	Oral (5 mg/kg)
t1/2	2.5 hours	Oral (5 mg/kg)
Brain/Plasma Ratio	1.2	Oral (5 mg/kg)

Preclinical In Vivo Studies

JNJ-63533054 has been evaluated in various rodent models to understand the in vivo function of GPR139. These studies have explored its effects on behavior, neurotransmitter levels, and sleep.

Table 3: Summary of In Vivo Effects of JNJ-63533054



Animal Model	Dose (p.o.)	Key Findings
Rats	3-30 mg/kg	Dose-dependent reduction in locomotor activity.
Rats (Alcohol-Dependent)	30 mg/kg	Reversed the escalation of alcohol self-administration.
Rats	Not Specified	Reduced latency of NREM sleep and increased NREM sleep duration.
Mice	10-30 mg/kg	No effect on c-fos expression in the medial habenula or dorsal striatum.
Mice	10 mg/kg	Produced an anxiolytic-like effect in the marble burying test.
Mice	10 mg/kg	Produced an anhedonic-like effect in the female urine sniffing test.
Rats (Microdialysis)	10-30 mg/kg	No effect on basal levels of dopamine or serotonin in the mPFC and NAc.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of **JNJ-63533054**.

Blood-Brain Barrier Penetration Study

- Objective: To determine the concentration of JNJ-63533054 in the brain and plasma over time.
- Subjects: Male C57BL/6 mice and male Sprague-Dawley rats.



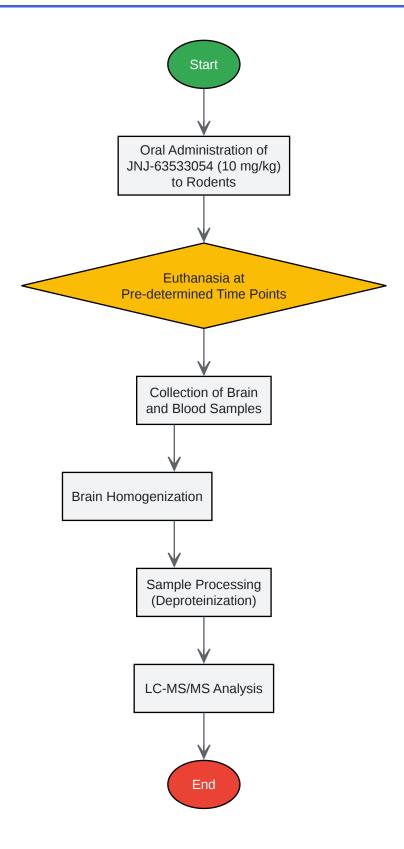




• Procedure:

- A single oral dose of JNJ-63533054 (10 mg/kg) was administered. The compound was solubilized in 0.5% hydroxypropyl methylcellulose (HPMC) in water.
- At various time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours for mice; 0.5, 2, and 6 hours for rats), animals were euthanized.
- Blood samples were collected via cardiac puncture, and brains were removed.
- Brain tissue was homogenized.
- Blood and brain homogenates were processed (e.g., deproteinized with acetonitrile) and analyzed by liquid chromatography/tandem mass spectrometry (LC-MS/MS) to quantify the concentration of JNJ-63533054.





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